molecular formula C12H18N2O B6582609 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1185537-66-9

5-methyl-2-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B6582609
CAS No.: 1185537-66-9
M. Wt: 206.28 g/mol
InChI Key: FMSXJKKCUGNVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methyl-2-hydroxypyridine and 3-chloromethylpiperidine.

    Ether Formation: The hydroxyl group of 5-methyl-2-hydroxypyridine is reacted with 3-chloromethylpiperidine under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present in the molecule.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (for halogenation) or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, amines, thiols

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Reduced piperidine or pyridine derivatives

    Substitution: Halogenated, aminated, or thiolated derivatives

Scientific Research Applications

5-methyl-2-[(piperidin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including neurological disorders and cardiovascular diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(piperidin-3-yl)methoxy]pyridine: Lacks the methyl group at the 5-position.

    5-methyl-2-[(piperidin-4-yl)methoxy]pyridine: The piperidine moiety is attached at the 4-position instead of the 3-position.

    5-methyl-2-[(piperidin-3-yl)methoxy]quinoline: The pyridine ring is replaced with a quinoline ring.

Uniqueness

The presence of the methyl group at the 5-position and the specific attachment of the piperidine moiety at the 3-position confer unique chemical and biological properties to 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a distinct compound in its class.

Properties

IUPAC Name

5-methyl-2-(piperidin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXJKKCUGNVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.